Cas no 64567-00-6 (NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)-)

NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- is a halogenated naphthalene derivative featuring an iodine substituent at the 1-position and a trifluoromethyl group at the 2-position. This compound is valued for its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and fluorinated aromatic systems. The presence of both iodine and trifluoromethyl groups enhances its reactivity in palladium-catalyzed transformations, making it useful for constructing complex fluorinated structures. Its stability and well-defined reactivity profile allow for precise functionalization in pharmaceutical and agrochemical applications. The compound is typically handled under inert conditions due to its sensitivity to light and moisture.
NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- structure
64567-00-6 structure
Product name:NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)-
CAS No:64567-00-6
MF:C11H6F3I
MW:322.065
CID:3473428
PubChem ID:12363804

NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)-
    • 64567-00-6
    • 1-Iodo-2-(trifluoromethyl)naphthalene
    • HBLRHYLYJIVVIP-UHFFFAOYSA-N
    • Naphthalene, 1-iodo-2-(trifluoromethyl)-
    • Inchi: InChI=1S/C11H6F3I/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H
    • InChI Key: HBLRHYLYJIVVIP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 321.94663Da
  • Monoisotopic Mass: 321.94663Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 4.7

NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001231-500mg
1-Iodo-2-(trifluoromethyl)naphthalene
64567-00-6 98%
500mg
$1019.20 2023-09-01
Alichem
A219001231-250mg
1-Iodo-2-(trifluoromethyl)naphthalene
64567-00-6 98%
250mg
$720.80 2023-09-01
Alichem
A219001231-1g
1-Iodo-2-(trifluoromethyl)naphthalene
64567-00-6 98%
1g
$1651.30 2023-09-01

Additional information on NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)-

Introduction to NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- (CAS No. 64567-00-6)

NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- (CAS No. 64567-00-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, characterized by its distinctive molecular structure, has been the subject of numerous studies due to its potential applications in various industries. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements related to NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)-.

The molecular formula of NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- is C10H6F3I. The compound features a naphthalene core with an iodine atom at the 1-position and a trifluoromethyl group at the 2-position. This unique arrangement of functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.

In terms of chemical properties, NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- exhibits high reactivity due to the presence of the iodine and trifluoromethyl groups. The iodine atom can be readily substituted in various nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry. Additionally, the trifluoromethyl group contributes to the molecule's lipophilicity and stability, which are crucial factors in pharmaceutical development.

The synthesis of NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- typically involves multi-step processes that require precise control over reaction conditions. One common approach is the sequential functionalization of naphthalene through electrophilic aromatic substitution followed by halogenation and trifluoromethylation. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, reducing both cost and environmental impact.

In the pharmaceutical industry, NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- has shown promise as a building block for the synthesis of novel drugs. Its unique structure allows for the creation of compounds with enhanced pharmacological properties, such as improved bioavailability and reduced toxicity. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- exhibited potent anti-cancer activity against various tumor cell lines.

Beyond pharmaceuticals, NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- has found applications in materials science. Its high lipophilicity and stability make it suitable for use in organic electronics and photovoltaic devices. Research in this area has focused on developing new materials with enhanced performance characteristics by incorporating this compound into polymer blends or as dopants in semiconductors.

The environmental impact of NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- is another important consideration. While the compound itself is not classified as hazardous under current regulations, its production and use must adhere to strict environmental standards to minimize any potential risks. Green chemistry principles are increasingly being applied to optimize synthetic routes and reduce waste generation.

In conclusion, NAPHTHALENE, 1-IODO-2-(TRIFLUOROMETHYL)- (CAS No. 64567-00-6) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique molecular structure and chemical properties make it an invaluable resource for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its importance is likely to grow even further in the coming years.

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